Fenamiphos D3 (S-methyl D3)
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Overview
Description
Fenamiphos D3 (S-methyl D3) is a deuterated isotope analog of fenamiphos, a broad-spectrum, non-volatile organophosphorus nematicide. This compound is characterized by the replacement of S-methyl protons with deuterium, which enhances its stability and allows for more precise analytical measurements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenamiphos D3 (S-methyl D3) involves the deuteration of fenamiphosThis can be achieved through various chemical reactions, such as catalytic hydrogenation using deuterium gas or exchange reactions with deuterated solvents .
Industrial Production Methods
Industrial production of Fenamiphos D3 (S-methyl D3) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product .
Chemical Reactions Analysis
Types of Reactions
Fenamiphos D3 (S-methyl D3) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the parent compound.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and alkoxide ions are commonly employed
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The parent compound, Fenamiphos D3 (S-methyl D3).
Substitution: Various substituted phosphoramidates
Scientific Research Applications
Fenamiphos D3 (S-methyl D3) is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used in isotope dilution mass spectrometry for the quantitative analysis of pesticides.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the development of analytical standards for environmental and food safety testing
Mechanism of Action
Fenamiphos D3 (S-methyl D3) exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Similar Compounds
Fenamiphos: The non-deuterated analog of Fenamiphos D3 (S-methyl D3).
Fenthion: Another organophosphorus insecticide with similar acetylcholinesterase inhibition properties.
Azinphos-methyl: A broad-spectrum organophosphate insecticide used in agriculture
Uniqueness
Fenamiphos D3 (S-methyl D3) is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in scientific research and industrial applications where precise quantification is essential .
Properties
Molecular Formula |
C13H22NO3PS |
---|---|
Molecular Weight |
306.38 g/mol |
IUPAC Name |
N-[ethoxy-[3-methyl-4-(trideuteriomethylsulfanyl)phenoxy]phosphoryl]propan-2-amine |
InChI |
InChI=1S/C13H22NO3PS/c1-6-16-18(15,14-10(2)3)17-12-7-8-13(19-5)11(4)9-12/h7-10H,6H2,1-5H3,(H,14,15)/i5D3 |
InChI Key |
ZCJPOPBZHLUFHF-VPYROQPTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=C(C=C1)OP(=O)(NC(C)C)OCC)C |
Canonical SMILES |
CCOP(=O)(NC(C)C)OC1=CC(=C(C=C1)SC)C |
Origin of Product |
United States |
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